Lipophilicity Gap: XLogP3 of 3.2 for 6-[Ethyl(phenyl)amino]hexan-1-OL vs. LogP 0.71–1.26 for 6-(Dimethylamino)hexan-1-ol
The target compound carries a computed XLogP3 of 3.2, reflecting the contribution of the N-ethyl-N-phenyl aromatic substituent to overall hydrophobicity [1]. In contrast, 6-(dimethylamino)hexan-1-ol (CAS 1862-07-3), which replaces the ethyl(phenyl)amino group with a dimethylamino group, has experimentally measured and predicted logP values ranging from 0.71 (chemsrc) to 1.26 (ALOGPS) [2]. This corresponds to an approximately 50- to 100-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially more lipophilic and will partition into organic phases or lipid membranes far more readily than its simpler dialkylamino analog.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (computed) [1] |
| Comparator Or Baseline | 6-(Dimethylamino)hexan-1-ol: LogP = 0.71 (chemsrc) to 1.26 (ALOGPS) [2] |
| Quantified Difference | ΔlogP ≈ 1.94 to 2.49 log units (~50–100× difference in partition coefficient) |
| Conditions | Computed partition coefficient (XLogP3) for target; experimental/ALOGPS logP for comparator |
Why This Matters
A logP difference of ~2 units translates into a 100-fold difference in lipid membrane permeability, directly impacting bioavailability predictions, extraction efficiency in liquid-liquid separations, and suitability for blood-brain barrier penetration in CNS-targeted research applications.
- [1] Angene Chemical. 1-Hexanol, 6-(ethylphenylamino)-. XLogP3 = 3.2. https://www.angenechem.com/156780-48-2 (accessed 2026-05-06). View Source
- [2] ContaminantDB. 6-dimethylaminohexan-1-ol (CHEM044794). Predicted Properties: logP = 1.26 (ALOGPS), logP = 0.97 (ChemAxon). https://contaminantdb.ca/contaminants/CHEM044794 (accessed 2026-05-06). View Source
